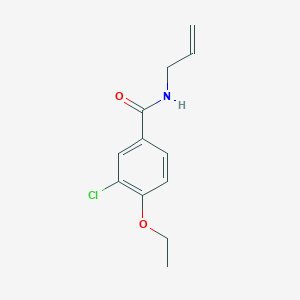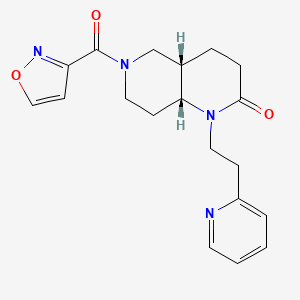![molecular formula C20H23NO2S B5492464 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline, also known as TMSDQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMSDQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
作用機序
The mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is not well understood. However, it has been proposed that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can inhibit the growth of cancer cells and viruses. In vivo studies have shown that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is also soluble in organic solvents, which makes it easy to incorporate into various experimental systems. However, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. One potential direction is to further investigate the mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline and its potential interactions with specific enzymes or receptors. Another direction is to explore the potential applications of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in the development of new materials for various applications such as sensors and optoelectronics. Additionally, more studies are needed to evaluate the safety and toxicity of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in various experimental systems.
合成法
The synthesis of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline involves the reaction of 2,6-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with 2,4-pentanedione in the presence of a catalyst such as zinc chloride to yield 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. The yield of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can be improved by using a solvent such as acetic acid and optimizing the reaction conditions.
科学的研究の応用
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. In organic electronics, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In medicinal chemistry, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been studied for its potential anticancer and antiviral activities.
特性
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-11-8-15(2)12-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDHKWIGJESRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5492401.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![ethyl 1-[3-(4-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492428.png)
![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5492446.png)

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)
![4-ethoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5492458.png)

![3-methyl-4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5492478.png)
![3-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5492481.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(4-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5492488.png)